molecular formula C13H12Cl2N2O2S B4702344 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B4702344
M. Wt: 331.2 g/mol
InChI Key: BNSIHWPDNJNSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group, a thiazole ring, and a propanamide moiety, which contribute to its herbicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2-(2,4-dichlorophenoxy)propanoic acid: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Synthesis of 5-methyl-1,3-thiazole-2-amine: This can be prepared by the reaction of 2-bromoacetophenone with thiourea.

    Coupling Reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)propanoic acid with 5-methyl-1,3-thiazole-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions, amines, solvents such as ethanol or water.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a model compound to study herbicidal activity and structure-activity relationships.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of new herbicides and agrochemicals.

Mechanism of Action

The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, disrupting normal growth and development

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-7-6-16-13(20-7)17-12(18)8(2)19-11-4-3-9(14)5-10(11)15/h3-6,8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSIHWPDNJNSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.